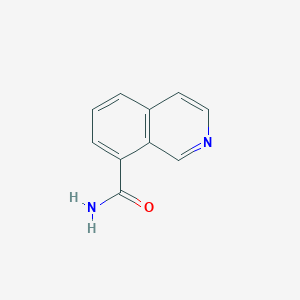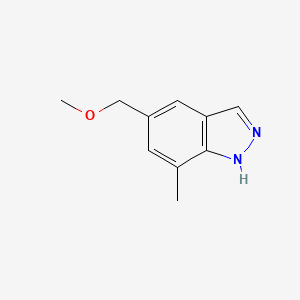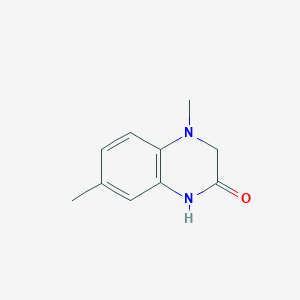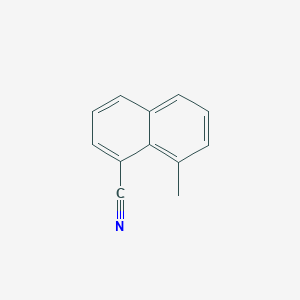
8-Methylnaphthalene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H9N It is a derivative of naphthalene, characterized by the presence of a methyl group at the 8th position and a nitrile group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnaphthalene-1-carbonitrile typically involves the nitration of 8-methylnaphthalene followed by a Sandmeyer reaction. The nitration process introduces a nitro group, which is then converted to an amino group. The Sandmeyer reaction, involving the use of copper(I) cyanide, replaces the amino group with a nitrile group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
化学反応の分析
Types of Reactions: 8-Methylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 8-Methylnaphthalene-1-carboxylic acid.
Reduction: 8-Methylnaphthalene-1-amine.
Substitution: Various halogenated derivatives depending on the halogen used.
科学的研究の応用
8-Methylnaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Methylnaphthalene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
Comparison: 8-Methylnaphthalene-1-carbonitrile is unique due to the presence of a methyl group, which can influence its reactivity and interactions compared to its halogenated counterparts. The methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds .
特性
CAS番号 |
71235-71-7 |
|---|---|
分子式 |
C12H9N |
分子量 |
167.21 g/mol |
IUPAC名 |
8-methylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9N/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,1H3 |
InChIキー |
MSTPQZSADAQZNG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


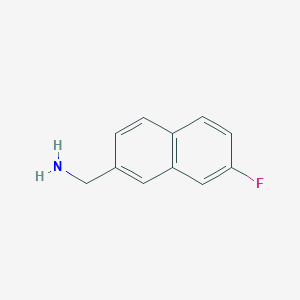
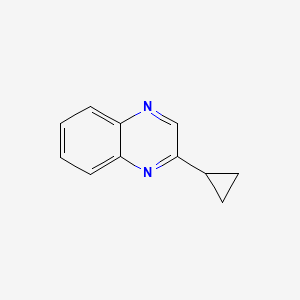
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)

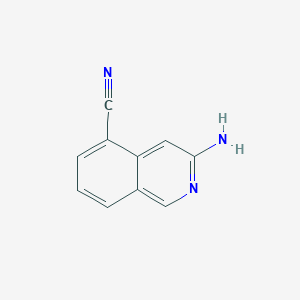

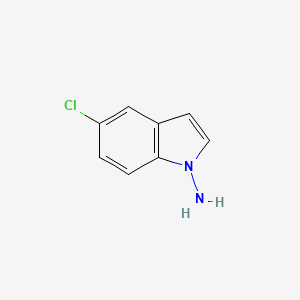
![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
